3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID
Description
Properties
IUPAC Name |
3-(5,7-dimethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-13-10(14)17/h3-4H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPWGFBWMNRCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=S)N12)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID typically involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes. This reaction is achieved using iodobenzene diacetate at room temperature, resulting in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as conducting reactions in water, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur moiety to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in molecular biology for probing biological pathways and interactions.
Industry: The compound’s unique properties make it useful in material science for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfur-containing moiety plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Triazolo-pyrimidine Core Modifications
- Ring Fusion Position: The target compound’s [4,3-a] ring fusion differs from the [1,5-a] isomer in and .
- Substituent Comparisons :
Key Implications :
Sulfanyl (-SH) vs. Methylthio (-S-CH$_3$): The target’s free thiol group may confer higher reactivity (e.g., disulfide bond formation or nucleophilic activity) compared to the methylthio group in . This could influence metabolic stability, with -SH groups being prone to oxidation .
Carboxylic Acid vs. Ester Derivatives :
- The target’s carboxylic acid (pKa ~4-5) improves water solubility and enables salt formation (e.g., sodium salts for drug formulations), whereas the ethyl ester in acts as a lipophilic prodrug, requiring enzymatic hydrolysis for activation .
Halogen Substituents :
- ’s chloro/fluorophenyl groups are typical in medicinal chemistry to enhance binding affinity and metabolic resistance. The target lacks halogens, which may limit potency but reduce toxicity risks .
Physicochemical Properties
Biological Activity
3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : CHNS
- Molecular Weight : Approximately 238.27 g/mol
Structural Features
The compound features a triazolo-pyrimidine moiety with a sulfanyl group and a propanoic acid side chain, enhancing its reactivity and biological interactions.
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms |
| Pyrimidine Ring | A six-membered ring with two nitrogen atoms |
| Sulfanyl Group | Imparts nucleophilic properties |
| Propanoic Acid Moiety | Enhances solubility and biological activity |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:
- Mechanism of Action : These compounds may inhibit microbial enzymes or disrupt cell wall biosynthesis, leading to bactericidal effects.
- Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values against various strains of bacteria, including multidrug-resistant (MDR) isolates.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Targeting Cancer Cells : It is hypothesized that the compound interacts with cellular receptors involved in cancer cell proliferation.
- Selectivity Index : Some derivatives have shown a high selectivity index towards cancer cells compared to normal cells, suggesting a favorable safety profile.
Summary of Biological Activities
| Activity Type | Mechanism | Targets | Reference Studies |
|---|---|---|---|
| Antimicrobial | Enzyme inhibition | Bacterial cell walls | |
| Anticancer | Receptor interaction | Cancer cell proliferation |
Synthesis and Biological Evaluation
A study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities:
- Synthesis Method : The compounds were synthesized using green chemistry techniques, which promote environmental sustainability.
- Biological Testing : The synthesized compounds were tested for antimicrobial and anticancer activities. Notably, some exhibited better efficacy than standard drugs like cephalothin.
Comparative Analysis of Derivatives
Research comparing various derivatives of triazolo-pyrimidines highlighted the following findings:
- Compounds with the sulfanyl group demonstrated enhanced antibacterial activity compared to those without.
- The presence of the propanoic acid moiety contributed to improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-{5,7-dimethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid, and what challenges arise in yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by sulfanyl and propanoic acid functionalization. Key steps include:
- Cyclocondensation : Use of thiourea derivatives and α,β-unsaturated ketones under acidic conditions to form the triazolo-pyrimidine scaffold .
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution or oxidative coupling, requiring precise temperature control (60–80°C) to avoid side reactions .
- Propanoic Acid Attachment : Michael addition or alkylation using bromo-propanoic acid derivatives, with purification via recrystallization (ethanol/water) .
- Challenges : Low yields (<40%) in final steps due to steric hindrance; optimization via catalyst screening (e.g., DMAP) or microwave-assisted synthesis is recommended .
Q. How can researchers characterize the structural integrity of this compound, and which analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C5/C7, sulfanyl at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur content .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the triazolo-pyrimidine core .
- FT-IR Spectroscopy : Identify carboxylic acid (1700–1720 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) functional groups .
Q. What experimental designs are suitable for initial biological activity screening?
- Methodological Answer :
- In vitro Assays : Use dose-response curves (1–100 μM) in enzyme inhibition studies (e.g., kinases, proteases) with positive controls (e.g., staurosporine) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with triplicate replicates to assess IC₅₀ values .
- Statistical Design : Randomized block designs to account for plate variability; ANOVA for inter-group comparisons .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, alter sulfanyl to sulfonyl) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
- Data Correlation : Plot substituent hydrophobicity (logP) vs. IC₅₀ to identify trends in membrane permeability .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from in vitro, ex vivo, and in vivo studies to identify model-specific biases (e.g., metabolic degradation in murine models) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to compare gene expression changes in cell lines vs. primary cells .
- Dose Recalibration : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding) to align efficacy thresholds .
Q. How can environmental stability and ecotoxicological risks be assessed for this compound?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and measure half-life via HPLC; assess hydrolysis in buffer solutions (pH 4–9) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201) .
- Bioaccumulation : Calculate bioconcentration factors (BCF) using octanol-water partition coefficients (logKow) .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for conformational analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
